4-(tert-Butyl)-2-chloro-6-methoxypyridine
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Overview
Description
4-(tert-Butyl)-2-chloro-6-methoxypyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a tert-butyl group at the 4-position, a chlorine atom at the 2-position, and a methoxy group at the 6-position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-chloro-6-methoxypyridine typically involves the chlorination of 4-(tert-butyl)-6-methoxypyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-chloro-6-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 4-(tert-butyl)-2-amino-6-methoxypyridine.
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 4-(tert-butyl)-2-chloro-6-methoxypiperidine.
Scientific Research Applications
4-(tert-Butyl)-2-chloro-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-chloro-6-methoxypyridine involves its interaction with specific molecular targets. The chlorine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylpyridine
- 4-tert-Butylphenol
- 4-tert-Butylcatechol
Uniqueness
4-(tert-Butyl)-2-chloro-6-methoxypyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C10H14ClNO |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-tert-butyl-2-chloro-6-methoxypyridine |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,3)7-5-8(11)12-9(6-7)13-4/h5-6H,1-4H3 |
InChI Key |
UCQRMKJVUFWZON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=C1)Cl)OC |
Origin of Product |
United States |
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